molecular formula C9H9N3O2 B11903910 Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B11903910
M. Wt: 191.19 g/mol
InChI Key: WOFQQQVTXBTQRI-UHFFFAOYSA-N
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Description

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. A novel, rapid, and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions has been reported. This method uses NaOH-promoted cycloisomerizations to achieve quantitative yields in a few minutes . Industrial routes often involve condensations between 2-aminopyridines and α-bromoketones or α-chloroketones .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Biological Activity

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (MAIPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of MAIPC, focusing on its anticancer, antimicrobial, and potential therapeutic applications based on recent research findings.

1. Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including MAIPC, as promising anticancer agents. For instance, a series of compounds related to MAIPC demonstrated submicromolar inhibitory activity against various tumor cell lines. Notably, one derivative exhibited IC50 values ranging from 0.09 μM to 0.43 μM against HCC827 (human non-small cell lung cancer) and other cancer cell lines, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of MAIPC Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
MAIPCHCC8270.09-0.43PI3Kα inhibition
13kA5490.15Induces G2/M phase arrest
13kSH-SY5Y0.20Apoptosis induction

The mechanism of action for these compounds often involves the inhibition of critical pathways such as the PI3K/AKT signaling pathway, which is crucial for cancer cell survival and proliferation .

2. Antimicrobial Activity

MAIPC and its analogues have also shown promising results against Mycobacterium tuberculosis (Mtb). In vitro studies revealed that certain derivatives exhibited minimal inhibitory concentrations (MIC90) as low as 0.003 to 0.05 μM against both replicating and non-replicating strains of Mtb . This suggests that compounds derived from MAIPC could be effective against multidrug-resistant strains.

Table 2: Antimicrobial Activity Against Mtb

CompoundMIC90 (μM)Activity Type
MAIPC0.003-0.05Against replicating Mtb
Compound X0.07-0.14Against XDR Mtb

The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazo[1,2-a]pyridine ring can enhance antimicrobial potency while maintaining low cytotoxicity against human cell lines .

The mechanisms by which MAIPC exerts its biological effects are multifaceted:

  • PI3K/AKT Pathway Inhibition : The compound has been shown to inhibit the PI3Kα pathway, leading to reduced phosphorylation of downstream targets such as AKT and mTOR, which are critical in cancer cell survival .
  • QcrB Inhibition : In the context of tuberculosis, MAIPC derivatives are proposed to target QcrB, a component of the cytochrome bc1 complex in Mtb, thereby disrupting essential electron transport processes necessary for bacterial survival .

4. Case Studies and Research Findings

Several case studies illustrate the effectiveness of MAIPC derivatives in preclinical settings:

  • A study demonstrated that specific modifications to the methyl group at position 6 significantly impacted the compound's activity against Mtb, with some variants showing up to a threefold increase in potency compared to standard treatments like isoniazid .
  • Another investigation revealed that certain derivatives maintained high plasma protein binding and low hepatotoxicity, making them suitable candidates for further development as therapeutic agents .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,10H2,1H3

InChI Key

WOFQQQVTXBTQRI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)N

Origin of Product

United States

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